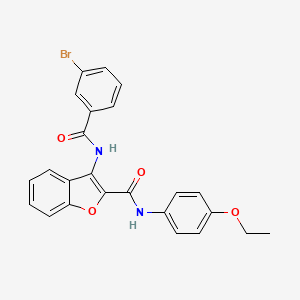
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
Descripción general
Descripción
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is an organic compound belonging to the benzofuran carboxamides, featuring a complex structure with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps:
Step 1: Formation of 3-(3-bromobenzamido)benzofuran via amide bond formation between 3-bromobenzoic acid and benzofuranamine under coupling conditions.
Step 2: Reaction of the intermediate with 4-ethoxyaniline to form the final product.
Industrial Production Methods: In an industrial setting, scale-up synthesis might involve optimization of reaction conditions, such as temperature control, catalyst selection, and solvent use, to maximize yield and minimize cost and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions affecting the benzofuran ring or the ethoxy group, leading to various oxidized derivatives.
Reduction: The amido or carboxamide groups can be reduced under appropriate conditions to yield different functionalized products.
Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminium hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of bases or catalysts.
Major Products: The products will depend on the reaction pathway, e.g., hydroxylated derivatives from oxidation, reduced amides from reduction, or substituted benzofurans from nucleophilic substitution.
Chemistry:
Catalysis: As a ligand in catalysis for organic transformations.
Material Science: Used in the design of novel organic materials for electronic applications.
Biology:
Bioactive Studies: Investigating its potential as a bioactive compound with therapeutic effects.
Medicine:
Drug Design: Exploring its structure for drug development due to its potential binding with biological targets.
Industry:
Polymer Synthesis: Application in producing high-performance polymers with specific chemical properties.
Mecanismo De Acción
The compound’s mechanism of action involves interaction with various molecular targets:
Binding: The functional groups facilitate binding with enzymes or receptors.
Pathways: It may influence biochemical pathways by modulating specific proteins or receptors.
Comparison:
Compared to other benzofuran carboxamides, it offers unique reactivity due to the bromine and ethoxy substituents.
Enhanced versatility in chemical reactions compared to simpler analogs.
Comparación Con Compuestos Similares
3-(3-Chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
3-(3-Bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
3-(3-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-acetamide
This article highlights the fundamental aspects of 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, its preparation, reactions, applications, mechanism of action, and how it compares to similar compounds.
Propiedades
IUPAC Name |
3-[(3-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-2-30-18-12-10-17(11-13-18)26-24(29)22-21(19-8-3-4-9-20(19)31-22)27-23(28)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPZEWBGMSOYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















